molecular formula C18H21NO2 B495783 2-(3-methylbutoxy)-N-phenylbenzamide

2-(3-methylbutoxy)-N-phenylbenzamide

Cat. No.: B495783
M. Wt: 283.4g/mol
InChI Key: IEWLISNAHZWFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylbutoxy)-N-phenylbenzamide is a synthetic benzamide derivative, a class of compounds recognized for their significant potential in pharmaceutical and agrochemical research. Benzamide compounds are frequently investigated for their diverse biological activities. Literature indicates that structurally similar N-phenylbenzamide derivatives have demonstrated promising antiviral properties, particularly against enteroviruses like EV71, which is associated with hand, foot, and mouth disease . The 3-methylbutoxy side chain in its structure is a feature associated with enhanced bioactivity and altered physicochemical properties in other developed compounds, suggesting its value for structure-activity relationship (SAR) studies . This compound serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry. It is ideal for researchers exploring new antiviral agents, developing kinase inhibitors, or synthesizing novel heterocyclic compounds . The mechanism of action for benzamide derivatives is often target-specific, with some functioning as enzyme inhibitors or protein-binding agents. Researchers are encouraged to utilize this high-purity compound exclusively for in vitro laboratory research. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

2-(3-methylbutoxy)-N-phenylbenzamide

InChI

InChI=1S/C18H21NO2/c1-14(2)12-13-21-17-11-7-6-10-16(17)18(20)19-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

IEWLISNAHZWFJJ-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural features and properties of 2-(3-methylbutoxy)-N-phenylbenzamide with similar benzamide derivatives:

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound 2-(3-methylbutoxy) 430.566 Potential OLED material
N-(3-Trifluoromethylphenyl)benzamide 3-CF₃, 2-hydroxy ~309.27 Antifungal activity
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂ ~335.14 Crystallographic studies
2-Methoxy-N-methyl-N-(3-methylphenyl)benzamide 2-OCH₃, N-methyl 255.31 Unknown (higher solubility inferred)
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) 2-methyl, 3-isopropoxy ~269.33 Agricultural fungicide
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide 3-Cl, 2-F, N-methoxy ~231.67 Intermediate in drug synthesis

Key Observations :

  • Lipophilicity : The 3-methylbutoxy group in the target compound introduces significant hydrophobicity compared to shorter alkoxy chains (e.g., methoxy in ) or polar groups (e.g., hydroxy in ). This may enhance membrane permeability in biological systems.
  • The 3-methylbutoxy group is electron-donating, which could stabilize resonance structures of the benzamide core.
  • Crystallography : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide and N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide have been structurally validated via X-ray diffraction, highlighting the importance of substituents in packing efficiency and intermolecular interactions.

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